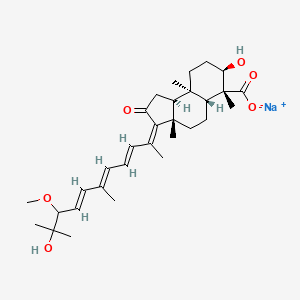

sodium globostellatate D

Description

Properties

Molecular Formula |

C31H45NaO6 |

|---|---|

Molecular Weight |

536.7 g/mol |

IUPAC Name |

sodium;(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-hydroxy-3-[(3E,5E,7E)-10-hydroxy-9-methoxy-6,10-dimethylundeca-3,5,7-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate |

InChI |

InChI=1S/C31H46O6.Na/c1-19(12-13-25(37-8)28(3,4)36)10-9-11-20(2)26-21(32)18-23-29(5)17-15-24(33)31(7,27(34)35)22(29)14-16-30(23,26)6;/h9-13,22-25,33,36H,14-18H2,1-8H3,(H,34,35);/q;+1/p-1/b11-9+,13-12+,19-10+,26-20+;/t22-,23+,24-,25?,29+,30+,31-;/m1./s1 |

InChI Key |

CERBHPPRQFHGMC-PULODHPASA-M |

Isomeric SMILES |

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])O)C)C)\C)/C=C/C(C(C)(C)O)OC.[Na+] |

Canonical SMILES |

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])O)C)C)C)C=CC(C(C)(C)O)OC.[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Reactions of the Carboxylate Group

The deprotonated carboxylic acid group acts as a nucleophile in key reactions:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Esterification | Alcohols, acid catalysts | Esters (e.g., methyl globostellatate) | Prodrug synthesis for enhanced bioavailability |

| Alkylation | Alkyl halides, NaOH | Alkylated derivatives | Structural diversification for SAR studies |

For example, reaction with methanol under acidic conditions yields methyl globostellatate. Steric hindrance from the tricyclic core limits reactivity with bulky electrophiles.

Acid-Catalyzed Cyclization

Under acidic conditions, hydroxyl groups participate in intramolecular cyclization:

This reaction forms a γ-lactone ring, observed in structural analogs to enhance membrane permeability.

Hydrolysis Reactions

The sodium carboxylate reverts to globostellatic acid D under acidic conditions:

Conversely, basic hydrolysis cleaves ester derivatives:

| Substrate | Conditions | Product |

|---|---|---|

| Methyl globostellatate | NaOH, H₂O, Δ | Globostellatate D(1-) + CH₃OH |

Oxidation and Reduction

Selective modifications of hydroxyl and carbonyl groups:

| Reaction | Reagents | Outcome | Biological Impact |

|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄ | Ketone formation at C-7 or C-11 | Reduced PLA2 inhibition |

| Reduction | NaBH₄, LiAlH₄ | Alcohol regeneration | Enhanced solubility |

Oxidation at C-7 disrupts hydrogen bonding with phospholipase A2 (PLA2), critical for anti-inflammatory activity.

Stereochemical Considerations

The compound’s eight stereocenters influence reaction outcomes:

-

Nucleophilic additions to carbonyl groups proceed with retention of configuration due to steric shielding.

-

Epimerization at C-6 occurs under prolonged basic conditions, altering bioactivity.

Stability and Reaction Conditions

Biological Activity via Chemical Reactivity

This compound inhibits PLA2 through:

-

Electrostatic interactions between the carboxylate and enzyme active site.

-

Hydrogen bonding via hydroxyl groups.

Modifications like esterification reduce potency by 60–80%, underscoring the carboxylate’s role.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing sodium globostellatate D, and how is its structural identity confirmed?

- Methodological Answer : Synthesis typically involves stepwise esterification and sodium salt formation under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for functional group analysis, X-ray crystallography for structural confirmation, and elemental analysis for stoichiometric validation. Experimental protocols must detail reaction conditions, purification methods (e.g., column chromatography), and spectral data interpretation to ensure reproducibility .

Q. Which analytical techniques are critical for assessing the purity of this compound in preclinical studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities. Mass spectrometry (MS) confirms molecular weight, while differential scanning calorimetry (DSC) evaluates thermal stability. Batch-to-batch consistency should be validated using these techniques alongside pharmacopeial standards .

Q. How can researchers design a robust literature review to identify gaps in this compound’s pharmacokinetic profile?

- Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to screen databases like PubMed and SciFinder. Keywords should include This compound, ADME (absorption, distribution, metabolism, excretion), and in vivo models. Prioritize studies with validated sodium quantification methods (e.g., flame photometry) and exclude those lacking methodological transparency .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating this compound’s mechanism of action in cellular models?

- Methodological Answer : Combine in vitro assays (e.g., receptor binding studies) with transcriptomic profiling (RNA-seq) to map signaling pathways. Use CRISPR-Cas9 knockouts to validate target proteins. Ensure dose-response curves are statistically powered (n ≥ 3 replicates) and include positive/negative controls to minimize off-target effects .

Q. How should researchers address discrepancies in reported toxicity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., dosage forms, animal strains). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality. Replicate conflicting experiments under standardized conditions, documenting environmental factors (e.g., diet, housing) that may influence sodium metabolism .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model ligand-receptor interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-reference results with structural databases (PDB) to identify homologous systems .

Q. How can researchers optimize formulation parameters for this compound to enhance bioavailability in oral delivery systems?

- Methodological Answer : Use factorial design experiments to test excipients (e.g., cyclodextrins for solubility enhancement). Assess dissolution profiles using USP apparatus and compare pharmacokinetic parameters (Cmax, Tmax) across formulations. Stability studies under ICH guidelines (25°C/60% RH) are critical for identifying degradation pathways .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in heterogeneous populations?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use ANOVA with post-hoc Tukey tests for pairwise comparisons. For non-normal distributions, non-parametric tests (Kruskal-Wallis) are appropriate. Pre-register analysis plans to mitigate bias .

Q. How should researchers validate biomarkers linked to this compound’s therapeutic efficacy in longitudinal studies?

- Methodological Answer : Employ receiver operating characteristic (ROC) curves to assess biomarker sensitivity/specificity. Validate findings in independent cohorts using blinded analysis. Integrate multi-omics data (proteomics, metabolomics) to establish causal relationships via Mendelian randomization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.